Octyl dihydrogen phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O4P/c1-2-3-4-5-6-7-8-12-13(9,10)11/h2-8H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKCIHRWQZQBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058605 | |
| Record name | Monooctyl phosphate | |
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Molecular Weight |
210.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Octyl acid phosphate appears as a corrosive liquid. About the same density as water and insoluble in water. Noncombustible. May severely irritate skin, eyes, and mucous membranes. Contact should be avoided. | |
| Record name | OCTYL ACID PHOSPHATE | |
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CAS No. |
39407-03-9, 3991-73-9 | |
| Record name | OCTYL ACID PHOSPHATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Octyl dihydrogen phosphate | |
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| Record name | Monooctyl phosphate | |
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| Record name | Phosphoric acid, monooctyl ester | |
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| Record name | Monooctyl phosphate | |
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| Record name | Phosphoric acid, octyl ester | |
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| Record name | Octyl dihydrogen phosphate | |
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| Record name | MONOOCTYL PHOSPHATE | |
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| Record name | MONOOCTYL PHOSPHATE | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Octyl Dihydrogen Phosphate (B84403)
The creation of octyl dihydrogen phosphate is predominantly achieved through the phosphorylation of octanol (B41247). This process involves the introduction of a phosphate group to the alcohol, a reaction that can be accomplished using various phosphorus-containing reagents.
Esterification Reactions of Alcohols with Phosphorus Reagents
The most common method for synthesizing this compound is through the direct esterification of octanol with a phosphorylating agent. vulcanchem.com A variety of phosphorus reagents can be employed, including phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and phosphoric acid (H₃PO₄). researchgate.net
When phosphorus pentoxide is used, it often reacts with phosphoric acid to form polyphosphoric acid in situ, which then acts as the phosphorylating agent. researchgate.net The reaction mechanism involves the nucleophilic attack of the hydroxyl group of octanol on an electrophilic phosphorus atom. Another approach involves the use of phosphorus oxychloride, which is highly reactive but can lead to the formation of byproducts like hydrogen chloride (HCl), which may corrode equipment. google.com
The direct esterification with phosphoric acid is a more straightforward method. vulcanchem.com To drive the reaction towards the desired product, a catalyst such as sulfuric acid is often employed. vulcanchem.com The reaction typically produces a mixture of mono-, di-, and triesters, along with unreacted alcohol and other byproducts. researchgate.net
A notable alternative involves a two-step process where octyl alcohol is first reacted with phosphorus oxychloride to form octyl phosphorodichloridate (C₈H₁₇OPOCl₂). This intermediate is then hydrolyzed to yield this compound. This method requires careful temperature control to prevent unwanted side reactions. vulcanchem.com
Investigation of Reaction Conditions and Optimization Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are frequently investigated include temperature, reaction time, and the molar ratio of reactants.
For the synthesis using phosphorus pentoxide and phosphoric acid, a common temperature is around 115°C with a reaction time of 8 hours. In a different study using the same reagents, the optimal conditions were found to be a temperature range of 60-70°C for 3-4 hours, with a molar ratio of octanol to phosphorus pentoxide between 2.5:1 and 3.5:1. researchgate.net When using phosphoric acid with a sulfuric acid catalyst, the temperature is typically maintained between 80-100°C to balance reaction kinetics and prevent decomposition. vulcanchem.com
The molar ratio of the reactants significantly influences the product distribution. An excess of octanol generally favors the formation of the monoester, while different ratios can be used to control the formation of di- and triesters. For instance, a 1:1 molar ratio of phosphoric acid to octanol is often used to minimize byproduct formation. vulcanchem.com In industrial-scale production, continuous stirred-tank reactors (CSTRs) are often utilized, with reactive distillation employed to remove water and shift the equilibrium towards ester formation, achieving yields of 90-95%.
Post-synthesis purification is often necessary to isolate the desired this compound from the reaction mixture. Techniques such as vacuum distillation to remove unreacted octanol and acidic residues, solvent extraction, and column chromatography are commonly employed to achieve high purity, often exceeding 95%. vulcanchem.com
Interactive Table: Optimization of Reaction Conditions for this compound Synthesis
| Phosphorylating Agent(s) | Catalyst | Temperature (°C) | Time (hours) | Molar Ratio (Octanol:P-reagent) | Reported Yield/Purity | Reference |
| P₂O₅ / H₃PO₄ | None | 115 | 8 | 14.2/5.62/48.5 (by weight) | High Purity Mono-alkyl phosphate (98.6 wt%) | researchgate.net |
| P₂O₅ | None | 60-70 | 3-4 | (2.5-3.5) : 1.0 | Not specified | researchgate.net |
| H₃PO₄ | H₂SO₄ | 80-100 | Not specified | 1:1 | >95% purity | vulcanchem.com |
| POCl₃ | Lewis Acid | <25, then 30, 60, 90 | 1-2 at each temp | 1:(3-6) | Not specified for monoester | google.com |
| PPA | Not specified | 80 | 5.5 | 3.0:1.0 (hydroxyl:P₂O₅) | 89.3% Monoalkyl phosphate | researchgate.net |
Alternative Synthetic Routes and Precursors
Research into alternative synthetic routes and precursors for this compound is ongoing, driven by the desire for improved efficiency and milder reaction conditions. One such approach involves the use of di-tert-butyl phosphate as a precursor, which can be decomposed in the presence of a calcium source to produce various calcium phosphate materials, including calcium dihydrogen phosphate. researchgate.net
Another innovative method bypasses the use of elemental white phosphorus (P₄) by utilizing trimetaphosphate, which can be derived from the dehydration of phosphoric acid. nih.gov This approach allows for the in-situ generation of a phosphide (B1233454) anion, which can then react with an octyl halide to form n-octylphosphine, a related organophosphorus compound. nih.gov
The use of ionic liquids as both solvents and catalysts is also being explored. For example, dihydrogen phosphate-based ionic liquids have been synthesized and investigated for various applications. researchgate.net While not a direct synthesis of this compound, this research highlights the potential for ionic liquids to play a role in future green synthetic methodologies for alkyl phosphates.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to reduce environmental impact and improve safety. This includes the development of solvent-free reactions, the use of catalysts to improve efficiency, and a focus on atom economy.
Solvent-Free and Catalytic Approaches
Solvent-free synthesis offers significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. google.comnih.gov The reaction of octanol with phosphorus pentoxide and phosphoric acid can be performed without a solvent, leading to a high-purity product. researchgate.net Microwave-assisted synthesis is another green technique that can accelerate reactions and often allows for solvent-free conditions. rsc.org Ultrasound irradiation has also been shown to improve the yields and shorten reaction times in the synthesis of related organophosphorus compounds. acs.org
Catalysis plays a crucial role in greening the synthesis of this compound. The use of a catalyst can lower the activation energy of the reaction, allowing for lower temperatures and shorter reaction times, which saves energy. google.com Lewis acids, for example, have been used to catalyze the reaction between isooctyl alcohol and phosphorus oxychloride. google.com The development of reusable catalysts is a key area of research, as this can further reduce waste and cost. rsc.org
Efficiency and Atom Economy in Synthetic Routes
Atom economy is a measure of the efficiency of a chemical reaction, representing the proportion of reactant atoms that are incorporated into the desired product. youtube.com Reactions with high atom economy are desirable from a green chemistry perspective as they generate less waste.
The direct esterification of octanol with phosphoric acid, which produces water as the only byproduct, has a theoretically high atom economy. vulcanchem.com However, the formation of side products such as diesters and triesters can lower the practical atom economy. researchgate.net
Table: Comparison of Atom Economy for Different Synthetic Routes Note: This is a simplified theoretical comparison. Actual atom economy will be lower due to side reactions and incomplete conversions.
| Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy (%) |
| C₈H₁₈O + H₃PO₄ | C₈H₁₉O₄P | H₂O | 92.1% |
| C₈H₁₈O + POCl₃ + 3H₂O | C₈H₁₉O₄P | 3HCl | 65.5% |
| C₈H₁₈O + P₂O₅ + 3H₂O | 2C₈H₁₉O₄P | None | 100% (assuming complete reaction to monoester) |
Derivatization and Complexation Chemistry of this compound
This compound is a versatile chemical intermediate that readily undergoes derivatization and complexation reactions at the acidic phosphate group. These transformations allow for the modification of its physical and chemical properties, leading to a diverse range of compounds with tailored functionalities. The primary routes for its derivatization include the formation of salts with alkylamines, complexation with various ligands, and its use as a precursor in the synthesis of ionic liquids.
The reaction of this compound with primary alkylamines leads to the formation of alkylammonium dihydrogen phosphate salts. A notable example is the synthesis of octylammonium dihydrogen phosphate (ODP). These salts are typically prepared through a straightforward acid-base reaction in a suitable solvent. sciopen.comdntb.gov.ua
The synthesis can be achieved by combining phosphoric acid with an alkylamine, such as octylamine, in various solvents like water or methanol. sciopen.com The resulting salt, octylammonium dihydrogen phosphate, can be isolated as a crystalline solid. Recrystallization from water at room temperature can yield large, needle-like crystals. sciopen.com
The crystal structure of octylammonium dihydrogen phosphate reveals a layered arrangement. dntb.gov.uaacs.orgnih.gov Anionic layers composed of hydrogen-bonded dihydrogen phosphate molecules are separated by the charge-balancing octylammonium cations. acs.orgnih.gov The long-chain alkylammonium ions are interdigitated between these phosphate layers. acs.orgnih.gov This structured arrangement is a common feature among long-chain alkylammonium phosphate salts. nih.gov
Table 1: Crystallographic Data for Octylammonium Dihydrogen Phosphate (ODP)
| Parameter | Value |
|---|---|
| Chemical Formula | [CH₃(CH₂)₇NH₃⁺][H₂PO₄⁻] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.554(1) |
| b (Å) | 34.652(3) |
| c (Å) | 7.328(1) |
| β (°) | 90.66(1) |
| Z | 4 |
Data sourced from Oliver et al. (1998) acs.orgnih.gov
This compound readily forms complexes with various amines and other ligands through acid-base interactions. This complexation alters the physicochemical properties of the parent molecule, such as solubility and reactivity.
A well-documented example is the formation of a complex with morpholine (B109124) . The resulting compound is identified as this compound, compound with morpholine (1:2), indicating a 1:2 molar ratio of the phosphate to the amine. ontosight.ai The chemical structure involves the interaction between the phosphate group of this compound and the heterocyclic amine, morpholine. ontosight.ai This complexation can be achieved by reacting the two components, likely in a suitable solvent, although specific synthesis details in peer-reviewed literature are sparse.
Similarly, this compound forms a complex with diethanolamine (B148213) (2,2'-iminodiethanol). This complex is typically formed in a 1:1 molar ratio. chembk.comontosight.ai The formation involves the interaction between the acidic phosphate group and the amine functionality of diethanolamine. chembk.comontosight.ai A general preparation method involves mixing this compound and diethanolamine in a reaction vessel and heating the mixture under appropriate conditions. After the reaction is complete, the product can be obtained by cooling and filtration. chembk.com These complexes are noted for their surfactant properties. chembk.comontosight.ai
Table 2: Examples of this compound Complexes
| Ligand | Molar Ratio (Phosphate:Ligand) | Resulting Compound Name |
|---|---|---|
| Morpholine | 1:2 | This compound, compound with morpholine (1:2) |
Protic ionic liquids (PILs) can be synthesized through the neutralization reaction between a Brønsted acid and a Brønsted base. This compound, with its acidic proton, can act as the acid component in the formation of such ionic liquids. When combined with an appropriate amine (the base), a proton transfer occurs, creating a salt that is liquid at or near room temperature.
The synthesis of a protic ionic liquid using a dialkyl phosphate, which is structurally related to this compound, has been demonstrated. For instance, an oil-soluble PIL was synthesized by reacting bis(2-ethylhexyl) phosphate with nonylated diphenylamine. sciopen.com This reaction exemplifies the general principle applicable to this compound.
A hypothetical synthesis of an this compound-based PIL would involve the direct, solvent-free mixing of equimolar amounts of this compound and a suitable amine, such as a long-chain alkylamine or an alkanolamine. The reaction is a straightforward proton transfer from the phosphate group to the amine.
Reaction Scheme for Protic Ionic Liquid Formation: R-O-P(O)(OH)₂ + R'₃N → [R'₃NH]⁺[R-O-P(O)(OH)O]⁻ (Where R = octyl and R'₃N is a suitable amine)
The properties of the resulting ionic liquid, such as viscosity, thermal stability, and hydrophobicity, would be determined by the structure of both the this compound anion and the chosen amine cation. frontiersin.org For example, using primary alkylamines can lead to the formation of extensive hydrogen-bonding networks within the PIL. rsc.org Choline-based cations combined with dihydrogen phosphate anions have been noted for their potential biocompatibility. frontiersin.org
Table 3: Components for this compound-Based Protic Ionic Liquids
| Acid Component (Anion Precursor) | Potential Base Component (Cation Precursor) | Resulting Ionic Liquid Type |
|---|---|---|
| This compound | Primary, Secondary, or Tertiary Alkylamines | Alkylammonium Alkylphosphate |
| This compound | Alkanolamines (e.g., Ethanolamine) | Alkanolammonium Alkylphosphate |
Molecular Structure, Conformation, and Intermolecular Interactions
Advanced Spectroscopic Characterization of Octyl Dihydrogen Phosphate (B84403) and its Complexes
Spectroscopic techniques are indispensable tools for elucidating the molecular architecture of chemical compounds. This section explores the application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) and Raman spectroscopy in the comprehensive analysis of octyl dihydrogen phosphate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR studies is employed for a complete structural assignment.
¹H and ¹³C NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the octyl chain. The terminal methyl (CH₃) group typically appears as a triplet around 0.8-0.9 ppm, while the methylene (B1212753) (CH₂) groups adjacent to the phosphate ester linkage are deshielded and resonate further downfield. The remaining methylene groups of the alkyl chain produce a complex multiplet in the 1.2-1.6 ppm region.
Similarly, the ¹³C NMR spectrum displays distinct signals for each carbon atom in the octyl chain. The carbon atom bonded to the phosphate oxygen (C1) is observed at a lower field due to the electronegativity of the oxygen atom. The chemical shifts of the other carbon atoms provide a complete map of the carbon skeleton.
³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR is a particularly powerful technique for characterizing this compound. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. For monoalkyl dihydrogen phosphates, the ³¹P NMR signal typically appears in a specific region of the spectrum. For instance, a resorcin rsc.orgarene-based dihydrogen phosphate has shown a ³¹P NMR chemical shift at -6.14 ppm. rsc.org The ³¹P NMR spectrum of ammonium (B1175870) dihydrogen phosphate in D₂O is often used as a reference point in these studies. mdpi.comresearchgate.net The precise chemical shift and any observed couplings can provide information about the protonation state of the phosphate group and its interactions with surrounding molecules. Unidentified impurities, such as trialkyl phosphates, can also be detected based on their characteristic ³¹P NMR chemical shifts. europa.eu
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Key Observations |
|---|---|---|
| ¹H | 0.8 - 4.0 | Signals from the octyl chain protons, with those closer to the phosphate group being more deshielded. |
| ¹³C | 14 - 70 | Distinct signals for each of the eight carbon atoms in the octyl chain. |
| ³¹P | ~0 to -10 | A single resonance characteristic of a monoalkyl dihydrogen phosphate. |
Mass Spectrometry for Molecular Confirmation and Purity Analysis
Mass spectrometry is a vital analytical technique for confirming the molecular weight and assessing the purity of this compound. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can be used to verify the elemental composition of the molecule.
The analysis of this compound typically involves soft ionization techniques, such as electrospray ionization (ESI), to minimize fragmentation and observe the molecular ion. The predicted mass spectrometry data for this compound reveals several common adducts that can be observed. uni.lu
Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |
|---|---|---|
| [M+H]⁺ | 211.10938 | 152.6 |
| [M+Na]⁺ | 233.09132 | 158.2 |
| [M-H]⁻ | 209.09482 | 148.4 |
| [M+NH₄]⁺ | 228.13592 | 170.7 |
| [M+K]⁺ | 249.06526 | 157.0 |
Data sourced from PubChemLite. uni.lu
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, often showing the loss of the octyl group or rearrangements within the phosphate head group.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both IR and Raman techniques, is used to identify the functional groups present in this compound and to probe its intermolecular interactions. These two techniques are complementary, as some molecular vibrations may be more prominent in one type of spectrum than the other.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by bands corresponding to the vibrations of the phosphate group and the alkyl chain. Key vibrational modes include:
P=O stretching: A strong absorption band is typically observed in the region of 1200-1300 cm⁻¹.
P-O-C stretching: These vibrations give rise to characteristic bands in the fingerprint region, typically around 1000-1100 cm⁻¹.
O-H stretching: The hydroxyl groups of the dihydrogen phosphate moiety exhibit broad absorption bands in the high-frequency region of the spectrum (2500-3300 cm⁻¹), indicative of hydrogen bonding.
C-H stretching: Strong bands corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups of the octyl chain are observed in the 2800-3000 cm⁻¹ region.
A condensed phase IR spectrum for mono-octyl phosphate is available in the NIST WebBook, providing a valuable reference. nist.gov
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the C-C backbone of the octyl chain and the symmetric vibrations of the phosphate group. The analysis of Raman spectra can provide insights into the conformational order of the alkyl chains in solid-state samples or aggregates. Both IR and Raman spectroscopy are powerful tools for studying the effects of forming complexes or salts on the vibrational modes of the phosphate group, which can shift in response to changes in bonding and hydrogen-bonding interactions.
Crystallographic Analysis of this compound Salts and Derivatives
Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. This section focuses on the crystallographic studies of salts and derivatives of this compound.
Single-Crystal X-ray Diffraction Studies
While obtaining suitable single crystals of this compound itself can be challenging, the crystal structures of its salts, such as octylammonium dihydrogen phosphate, have been successfully determined. researchgate.net These studies offer valuable insights into the intermolecular interactions and packing arrangements of the this compound anion in a crystalline environment.
A study on n-octylammonium dihydrogen phosphate revealed that it crystallizes in the monoclinic space group P2₁/c. researchgate.netugr.es The unit cell parameters were determined to be a = 4.554(1) Å, b = 34.652(3) Å, c = 7.328(1) Å, and β = 90.66(1)°. researchgate.net
Crystallographic Data for n-Octylammonium Dihydrogen Phosphate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.554(1) |
| b (Å) | 34.652(3) |
| c (Å) | 7.328(1) |
| β (°) | 90.66(1) |
| Z (formula units per unit cell) | 4 |
Data sourced from Inorganic Chemistry, 1998, 37 (15), pp 3779–3782. researchgate.net
The crystal structure is composed of anionic layers of hydrogen-bonded phosphate molecules, which are separated by the charge-balancing octylammonium cations. researchgate.net This layered arrangement is a common feature in the crystal structures of long-chain alkylammonium phosphate salts.
Analysis of Crystal Packing and Lattice Potential Energies
The stability of the crystal lattice can be quantified by the lattice potential energy, which is the energy released when the constituent gaseous ions come together to form the crystalline solid. The lattice potential energies of n-octylammonium dihydrogen phosphate have been obtained from crystallographic data. researchgate.netresearchgate.net The calculation of lattice potential energy often utilizes equations that relate it to the molecular volume of the salt, providing a theoretical measure of the crystal's stability. acs.orgresearchgate.netsctunisie.org These energy calculations are crucial for understanding the thermodynamics of crystal formation and for predicting the stability of new crystalline materials.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful tools for investigating the properties of this compound at an atomic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone. By simulating the molecule's behavior, researchers can predict its electronic structure, dynamic motions in solution, and how it interacts with other molecules to form larger assemblies. These computational approaches are essential for understanding the fundamental principles that govern the compound's function in various applications.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. science.gov For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its reactivity, polarity, and interaction with other molecules. These calculations provide a static, ground-state picture of the molecule.
Detailed research findings from DFT studies on analogous organophosphate systems reveal key electronic properties. For instance, DFT has been effectively used to study the thermal decomposition of phosphate esters on metal surfaces, a process initiated by the cleavage of P-O or C-O bonds, which is directly related to the electronic configuration of the phosphate headgroup and the alkyl chain. semanticscholar.org In studies of phosphonate-based ligands with varying alkyl chain lengths, DFT calculations have demonstrated how the chain length influences the electronic properties and, consequently, the complexation and selectivity for metal ions. researchgate.net
For this compound, DFT would be employed to calculate several key parameters:
Electron Density Distribution: This shows where electrons are most likely to be found, highlighting the electron-rich oxygen atoms of the phosphate group and the nonpolar hydrocarbon tail.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, identifying the negative potential around the phosphate headgroup (associated with nucleophilic character) and the neutral potential along the octyl chain.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's stability and susceptibility to electronic excitation.
Partial Atomic Charges: DFT can quantify the partial charge on each atom, confirming the significant negative charge on the oxygen atoms of the phosphate group and the relatively neutral character of the carbon and hydrogen atoms in the octyl tail.
These calculations are foundational for understanding how this compound interacts with solvents, ions, and surfaces.
Table 1: Representative Electronic Properties of an Alkyl Dihydrogen Phosphate Calculated via DFT
| Property | Calculated Value | Interpretation |
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 8.7 eV | Indicates high chemical stability and low reactivity in the ground state. |
| Dipole Moment | 4.8 D | Quantifies the overall polarity of the molecule, arising from the polar phosphate head. |
| Partial Charge on P | +1.3 e | Indicates the highly positive character of the phosphorus atom due to bonding with electronegative oxygens. |
| Avg. Partial Charge on Phosphate O | -0.8 e | Shows the significant negative charge localization on the oxygen atoms, making them sites for H-bonding. |
Note: The values in this table are illustrative, based on typical results for similar organophosphate molecules, and represent the type of data generated from DFT calculations.
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. riverpublishers.com Unlike the static picture from DFT, MD provides a dynamic view of how this compound behaves in a liquid environment, such as water. These simulations are governed by a set of parameters known as a force field, which defines the potential energy of the system based on the positions of its particles.
MD simulations of related amphiphilic phosphates, such as n-dodecyl phosphate, have successfully predicted experimental properties like aggregation behavior and diffusion coefficients using established force fields like GROMOS96. Such simulations reveal that the conformational flexibility of the alkyl chain is a critical factor influencing how the molecules pack together. In the case of this compound, an MD simulation would typically involve placing a number of these molecules in a simulation box filled with water molecules and observing the system's evolution.
Key insights from MD simulations would include:
Solvation Shell Structure: MD can map the arrangement of water molecules around the phosphate headgroup and the octyl tail. It would show water molecules forming ordered hydrogen-bonded structures around the polar headgroup, while being repelled from the hydrophobic tail (the hydrophobic effect).
Conformational Dynamics: The octyl chain is not rigid and can adopt various conformations through rotation around its carbon-carbon single bonds. MD simulations can quantify the population of different conformations (e.g., all-trans vs. gauche), which affects the molecule's effective shape and how it packs in an aggregate.
Intermolecular Interactions: The primary goal of simulating a multi-molecule system is to observe self-assembly. MD simulations can show how, starting from a random distribution, this compound molecules aggregate, driven by the hydrophobic effect on the tails and hydrogen bonding between the phosphate heads. The simulations can predict the formation of micelles or other aggregate structures. researchgate.net
Table 2: Typical Parameters and Outputs from a Molecular Dynamics Simulation of Alkyl Phosphates in Water
| Parameter/Output | Example Value/Description | Purpose |
| Input Parameters | ||
| Force Field | GROMOS96, CHARMM, AMBER | A set of equations and parameters to calculate the potential energy of the system. |
| Water Model | SPC/E, TIP3P | A model that defines the geometry and charge distribution of water molecules. |
| System Size | ~50 alkyl phosphate molecules, ~10,000 water molecules | The number of molecules included in the simulation box. |
| Simulation Time | 100 - 500 nanoseconds | The duration over which the system's trajectory is calculated. |
| Output Analyses | ||
| Radial Distribution Function (g(r)) | Peak at ~2.7 Å for P-Owater | Describes the probability of finding a water oxygen atom at a certain distance from the phosphorus atom, revealing the structure of the solvation shell. |
| Mean Square Displacement (MSD) | Linear slope over time | Used to calculate the diffusion coefficient of the molecule in the solvent. |
| Order Parameter (SCD) | Varies along the alkyl chain | Measures the orientational order of the C-H bonds in the alkyl tail, indicating the chain's flexibility. |
Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a compound with its biological activity or a physicochemical property. liverpool.ac.uk Computational approaches are invaluable for SAR, as they can generate a large number of molecular descriptors that quantify various aspects of a molecule's structure (e.g., size, shape, electronic properties).
For a series of homologous alkyl dihydrogen phosphates (e.g., varying the alkyl chain from butyl to dodecyl), a computational SAR study could be performed to understand how chain length affects a specific property, such as the Critical Micelle Concentration (CMC). The general workflow is as follows:
Structure Generation: Build 3D models of each molecule in the series (e.g., hexyl-, octyl-, decyl-dihydrogen phosphate).
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors using software. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., dipole moment from DFT).
Model Building: Use statistical methods, like multiple linear regression, to build a mathematical model that correlates the calculated descriptors with the experimentally measured activity or property (e.g., log(CMC)).
DFT calculations have been used in this manner to explore how alkyl chain length (from methyl to n-hexyl) in phosphonate (B1237965) ligands impacts their extraction selectivity, demonstrating a clear structure-property relationship where the n-butyl substituted ligand was optimal. researchgate.net This provides a direct analogy for how one could computationally investigate the properties of this compound in the context of its homologous series.
Table 3: Example of a Hypothetical QSPR Model for Predicting Critical Micelle Concentration (CMC) of Alkyl Dihydrogen Phosphates
| Term | Description | Coefficient | Role in Model |
| Equation: log(CMC) = c + β1(NC) + β2(PSA) | |||
| c | Intercept | 5.2 | Baseline value for the model. |
| NC | Number of Carbon Atoms | -0.55 | A negative coefficient indicates that CMC decreases as the alkyl chain length (hydrophobicity) increases. |
| PSA | Polar Surface Area | +0.03 | A positive coefficient suggests that a larger polar headgroup slightly increases the CMC (enhances water solubility). |
Note: This table presents a simplified, hypothetical QSPR model to illustrate the concept. A real model would be developed from a dataset of molecules and validated statistically.
Elucidation of Hydrogen Bonding Networks and Self-Assembly Mechanisms
The self-assembly of this compound into larger structures like micelles and bilayers is driven by a combination of the hydrophobic effect and the specific interactions of the polar headgroup. The dihydrogen phosphate group is central to this process, as it can participate in a robust network of hydrogen bonds.
The phosphate group (PO4H2) is an excellent hydrogen-bonding moiety for several reasons:
It has two hydroxyl (-OH) groups, which act as hydrogen bond donors .
It has two oxygen atoms (one phosphoryl P=O and one P-O-H), which are strong hydrogen bond acceptors .
This dual functionality allows this compound molecules to form extensive intermolecular hydrogen bond networks with both water and each other. At an interface or within an aggregate, these headgroups can arrange to maximize these favorable interactions. nih.govnih.gov
Computational modeling, particularly MD simulations, is instrumental in elucidating these mechanisms:
Headgroup-Water Interactions: Simulations show that water molecules form a highly structured layer around the phosphate headgroup, participating in multiple hydrogen bonds. This ordering of water is entropically unfavorable and is a key component of the hydrophobic effect that drives the aggregation of the nonpolar tails.
Headgroup-Headgroup Interactions: In an aggregate, the phosphate headgroups interact directly. MD simulations can reveal the preferred geometries of these interactions, showing the formation of direct P-OH···O=P hydrogen bonds between adjacent molecules. These interactions provide significant cohesive energy that stabilizes the resulting micelle or bilayer structure. aip.org
Influence of pH: The protonation state of the phosphate headgroup is pH-dependent. At low pH, the group is fully protonated (PO4H2). As pH increases, it can be deprotonated to HPO4- and then PO42-. This change dramatically alters the hydrogen bonding capability (losing donors) and introduces electrostatic repulsion between the negatively charged headgroups. Computational studies can model these different protonation states to predict how pH changes will affect the stability and structure of the self-assembled aggregates. aip.org
Studies combining spectroscopy and theoretical modeling on other amphiphiles have shown that hydrogen bonding can lead to highly ordered, crystalline-like packing or more disordered arrangements, depending on the structure of the hydrophobic part. rsc.org For this compound, the flexible alkyl chain likely allows for the formation of curved interfaces, such as in spherical or cylindrical micelles, where the hydrogen bonding network provides stability to the structure.
Interfacial and Colloidal Science of Octyl Dihydrogen Phosphate
Surface Activity and Surfactant Properties
The amphiphilic nature of octyl dihydrogen phosphate (B84403) governs its tendency to adsorb at interfaces, such as air-water or oil-water, leading to a reduction in free energy and manifesting as surface and interfacial activity.
Like other surfactants, octyl dihydrogen phosphate lowers the surface tension of a liquid or the interfacial tension between two immiscible liquids by adsorbing at the interface. The hydrophobic octyl chain orients itself away from the aqueous phase, penetrating the air or oil phase, while the polar phosphate head group remains in the water. This molecular arrangement disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension. google.comcosmileeurope.eu
The effectiveness of an alkyl phosphate surfactant in reducing surface tension is influenced by its structure, particularly the length of the alkyl chain and the ratio of monoester to diester forms. Research on a series of alkyl phosphate esters has shown that for mixtures with a high mono-to-di-ester ratio, the critical surface tension (γCMC) tends to decrease as the alkyl chain length increases. However, for mixtures with a low mono-to-di-ester ratio, the γCMC of octanol (B41247) phosphate was found to be higher than that of butanol phosphate, indicating a more complex relationship where molecular packing and synergy between the mono- and di-esters play a significant role. researchgate.net Alkyl phosphates are noted for being highly effective at lowering surface tension, even at elevated temperatures. google.com
This compound functions as an effective emulsifier and dispersing agent due to its ability to stabilize droplets or solid particles in a liquid medium. cir-safety.orginnospec.com
Emulsifying Capabilities: In oil-in-water emulsions, molecules of this compound adsorb at the oil-water interface, forming a protective film around the oil droplets. The hydrophilic phosphate heads face the continuous water phase, while the hydrophobic octyl tails are anchored in the oil droplets. This film lowers the interfacial tension, facilitating droplet formation, and creates a barrier that prevents the droplets from coalescing. stle.org The stability of these emulsions is enhanced by electrostatic repulsion between the negatively charged phosphate groups on the surfaces of different droplets. Alkyl phosphates have been shown to be versatile emulsifiers suitable for both oil-in-water and water-in-oil emulsions, with the type of emulsion being influenced by the choice of counter-ion. google.com
Dispersing Capabilities: As a dispersing agent, this compound aids in the stabilization of solid particles in a liquid. The mechanism involves the adsorption of the phosphate head group onto the surface of the pigment or particle. specialchem.com This "anchoring" is followed by the extension of the octyl tail into the surrounding liquid medium. This creates a steric barrier that prevents the particles from approaching each other and agglomerating, a process known as flocculation. specialchem.com This property is utilized in formulations for paints, coatings, and inks to ensure uniform pigment distribution and stability. google.com Phosphate esters are valued for their ability to promote and stabilize the suspension of solid particles in a liquid medium. specialchem.com
Micellization Behavior and Critical Micelle Concentration Studies
Above a certain concentration in a solution, known as the critical micelle concentration (CMC), surfactant monomers self-assemble into organized aggregates called micelles. In aqueous solutions, this compound molecules form micelles where the hydrophobic octyl tails are sequestered in the core, away from the water, and the hydrophilic phosphate heads form the outer corona of the micelle, interacting with the surrounding water. researchgate.net
The CMC is a fundamental characteristic of a surfactant. For alkyl phosphate esters, the CMC is influenced by several factors, including the length of the alkyl chain and the monoester-to-diester ratio. A study on mixtures of mono- and di-alkyl phosphate esters demonstrated that for octanol phosphates, a mixture with a high mono/di ratio had a higher CMC compared to a mixture with a low mono/di ratio. researchgate.net This suggests that the presence of the dialkyl phosphate, which has two hydrophobic chains, facilitates micelle formation more readily, thus lowering the concentration at which micelles begin to form.
The same study also revealed a trend related to the alkyl chain length. For phosphate esters with a high mono/di ratio, the CMC decreased as the alkyl chain length increased from C4 to C16. researchgate.net This is a typical behavior for homologous series of surfactants, where a longer hydrophobic tail increases the thermodynamic driving force for micellization to minimize contact with water.
Table 1: Influence of Mono/Di-ester Ratio on the Critical Micelle Concentration (CMC) of Octanol Phosphate Esters This table presents qualitative findings from comparative research, as specific numerical values for pure this compound are not readily available in the cited literature.
| Octanol Phosphate Ester Composition | Relative CMC Value |
| High Mono/Di Ratio | Higher |
| Low Mono/Di Ratio | Lower |
Source: Adapted from research findings on alkyl phosphate ester mixtures. researchgate.net
Interactions at Liquid-Liquid and Solid-Liquid Interfaces
The functionality of this compound in various applications is dictated by its behavior at different interfaces.
This compound exhibits strong adsorption onto various solid surfaces, particularly metal oxides. The primary mechanism involves the interaction of the phosphate head group with the solid substrate. On metal oxides such as titania (TiO₂), alumina (B75360) (Al₂O₃), and zirconia (ZrO₂), the phosphate group can form strong bonds with the surface. taylorfrancis.commdpi.com
This adsorption can occur through several mechanisms:
Ligand Exchange: The phosphate group can replace hydroxyl (-OH) groups present on the surface of the metal oxide, forming a direct P-O-Metal bond. This is a form of chemisorption and results in a stable, robustly anchored molecule.
Lewis Acid-Base Interaction: The oxygen atoms of the phosphate group can act as Lewis bases, donating electron pairs to Lewis acid sites (metal cations) on the oxide surface. mdpi.com
Electrostatic Attraction: If the surface is positively charged (below its isoelectric point), it can attract the anionic phosphate head group.
Once adsorbed, the octyl tails extend away from the surface, creating a new interface with altered properties, often rendering a hydrophilic surface more hydrophobic. taylorfrancis.com This modification is crucial in applications like corrosion inhibition, adhesion promotion, and lubrication.
In multiphase systems, such as those containing oil, water, and solid particles, this compound can simultaneously interact with multiple interfaces. For instance, in an oil-based paint formulation containing pigment particles and trace water, the surfactant can adsorb at the oil-water interface to prevent emulsion formation and at the solid-liquid (pigment-oil) interface to ensure proper dispersion.
Solubilization Mechanisms for Hydrophobic Compounds in Aqueous Media
This compound (ODP), as an anionic surfactant, possesses the ability to facilitate the dissolution of hydrophobic (water-insoluble) compounds in aqueous environments. This phenomenon, known as solubilization, is a critical aspect of its interfacial and colloidal science. The primary mechanism behind this capability is the formation of micelles, which are organized molecular assemblies that form in solution above a certain concentration.
At low concentrations in an aqueous medium, this compound exists as individual molecules (monomers). However, as the concentration increases, it reaches a critical point where the monomers spontaneously self-assemble into larger aggregates called micelles. This threshold is known as the Critical Micelle Concentration (CMC) . The formation of micelles is a thermodynamically driven process, primarily influenced by the hydrophobic effect. The hydrophobic octyl chains of the ODP monomers are driven out of the water to minimize the disruption of the hydrogen-bonding network of water molecules, while the hydrophilic dihydrogen phosphate head groups remain in contact with the aqueous phase.
These micelles typically have a spherical structure in which the hydrophobic "tails" (the octyl chains) form a nonpolar core, and the hydrophilic "heads" (the phosphate groups) form a polar outer shell, or corona, that interfaces with the surrounding water. This unique structure allows the micellar core to serve as a microenvironment for the encapsulation of hydrophobic molecules, effectively shielding them from the aqueous bulk phase and leading to their solubilization.
The process of solubilization within this compound micelles can be broken down into several key steps:
Micelle Formation : Once the concentration of this compound surpasses its CMC, micelles are formed in the aqueous solution. The CMC is a key parameter that is influenced by factors such as temperature, pH, and the presence of electrolytes in the solution.
Partitioning of the Hydrophobe : Hydrophobic molecules present in the aqueous medium will preferentially partition from the water into the hydrophobic core of the micelles. This is an equilibrium process, and the extent of solubilization depends on the chemical nature of both the hydrophobic compound and the surfactant.
Location of the Solubilized Molecule : The precise location of the solubilized hydrophobic compound within the micelle can vary. Highly nonpolar molecules, such as alkanes, are typically located in the innermost part of the micellar core. Molecules with some degree of polarity (amphiphilic compounds) may orient themselves within the palisade layer of the micelle, which is the region between the core and the hydrophilic corona, with their nonpolar parts embedded in the core and their polar moieties situated closer to the surface.
The efficiency of a surfactant as a solubilizing agent is often quantified by parameters such as the Molar Solubilization Ratio (MSR) and the Micelle-Water Partition Coefficient (Km). The MSR represents the number of moles of a hydrophobic compound that can be solubilized per mole of surfactant forming the micelles. The Km describes the distribution of the hydrophobic substance between the micellar and aqueous phases.
Several factors can influence the solubilization capacity of this compound micelles:
Length of the Hydrophobic Tail : For alkyl phosphate surfactants, an increase in the length of the alkyl chain generally leads to a lower CMC and a larger micelle size, which can enhance the solubilization capacity for hydrophobic compounds.
pH of the Solution : The charge of the phosphate headgroup of this compound is pH-dependent. At low pH, the headgroup is protonated and less charged, which can affect inter-surfactant repulsions and, consequently, the CMC and micelle structure. Changes in pH can therefore modulate the solubilization efficiency.
Presence of Electrolytes : The addition of salts to the aqueous solution can decrease the CMC and promote the growth of micelles. This is due to the screening of the electrostatic repulsions between the charged head groups, which allows for more compact packing of the surfactant molecules and can lead to an increased solubilization capacity.
Temperature : Temperature can affect both the CMC and the solubility of the hydrophobic compound. For ionic surfactants like this compound, the CMC typically exhibits a complex dependence on temperature.
To illustrate the principles of solubilization by a short-chain anionic surfactant like this compound, the following table presents representative data on the solubilization of a model hydrophobic compound, pyrene, by a similar surfactant, sodium octyl sulfate.
| Surfactant Concentration (mM) | Apparent Solubility of Pyrene (μM) | Molar Solubilization Ratio (MSR) |
| 50 | 15 | 0.03 |
| 100 | 35 | 0.07 |
| 150 | 60 | 0.12 |
| 200 | 85 | 0.17 |
This table is illustrative and shows typical trends for short-chain anionic surfactants. The actual values for this compound may vary.
The following table outlines the critical micelle concentration for octyl phosphate and related anionic surfactants to provide a comparative perspective.
| Surfactant | Critical Micelle Concentration (CMC) (mM) | Conditions |
| Sodium Octyl Sulfate | 130 | 25°C, Water |
| Sodium Decyl Phosphate | 33 | 25°C, Water |
| Sodium Dodecyl Phosphate | 8.2 | 25°C, Water |
This data is compiled from various sources for comparative purposes.
Role as Additives and Modifiers in Polymeric and Composite Materials
As an additive, this compound and its derivatives can significantly alter the bulk and surface properties of polymeric materials and composites, leading to improved performance and processability.
The incorporation of organophosphates into polymer matrices can have a pronounced effect on their mechanical integrity. For instance, acidic phosphate monomers, which are structurally related to this compound, are used to enhance the linkage between fillers and the polymer matrix. In a study on self-adhesive, remineralizing dental composites, varying the concentration of 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), a more complex derivative, demonstrated a clear impact on mechanical properties. While final conversion levels were enhanced by the presence of the phosphate monomer, peak flexural strength was achieved at specific concentrations, suggesting an optimal loading level for creating effective bonds between hydrophilic filler particles and the polymer matrix. researchgate.net Increasing the concentration of such phosphate-containing monomers has been shown to improve flexural strength and the degree of conversion in experimental composites. nih.gov
The presence of these additives can influence the polymerization kinetics. Research shows that increasing the concentration of MDP from 0 to 20 wt% can linearly increase the maximum rate of polymerization and the final degree of conversion in composite systems. researchgate.net
Table 1: Effect of 10-MDP Concentration on Composite Properties
| 10-MDP Conc. (wt%) | Max. Polymerization Rate (% s⁻¹) | Final Conversion (DC,max) (%) | Biaxial Flexural Strength (MPa) |
|---|---|---|---|
| 0 | ~2.5 | ~67 | 106 |
| 5 | Not Specified | Not Specified | 136 |
| >5 | >2.6 | >78 | Decreasing Trend |
| 20 | ~3.5 | ~83 | Not Specified |
Data derived from a study on self-adhesive, remineralizing composites. researchgate.net
One of the primary applications of alkyl dihydrogen phosphates is the surface treatment of inorganic fillers to improve their compatibility with organic polymer matrices. unileoben.ac.atunileoben.ac.atmdpi.com The phosphate head group can interact strongly with the surface of fillers like calcium carbonate, while the alkyl tail (in this case, octyl) creates a hydrophobic surface. nih.govbohrium.com This modification, or "coupling," helps to prevent filler agglomeration and promotes better dispersion within the polymer. mdpi.commsrjournal.com
Research on octadecyl dihydrogen phosphate, a longer-chain analogue, shows that its addition during the synthesis of calcium carbonate can control crystal growth and modify the surface character of the particles, rendering them hydrophobic. nih.gov This hydrophobicity is attributed to the deposition of calcium alkyl phosphates on the filler surface. nih.gov This surface treatment enhances the bonding between the inorganic filler and the organic polymer, which can lead to improved mechanical properties in the final composite material. unileoben.ac.atbohrium.com The adsorption of phosphate onto calcium carbonate is a rapid process, indicating an efficient surface reaction. noaa.gov
Table 2: Research Findings on Surface Modification of Fillers
| Filler | Modifying Agent | Observed Effect on Filler | Resulting Property in Composite |
|---|---|---|---|
| Calcium Carbonate | Octadecyl Dihydrogen Phosphate | Inhibited crystal growth; induced hydrophobic surface character. nih.gov | Improved dispersion and reinforcement in elastomers. bohrium.com |
| Nano-silica | HEMA-phosphate copolymer | Confirmed attachment of copolymer to filler surface. nih.gov | Increased flexural strength and degree of conversion. nih.gov |
Development of Functional Materials and Coatings
This compound serves as a building block or functional component in the creation of advanced materials and coatings designed for specific performance characteristics.
Ionic liquids (ILs) are salts with low melting points, and their unique properties make them suitable for a wide range of applications, including as solvents, catalysts, and functional materials. researchgate.netmdpi.com Phosphate-based anions can be used to synthesize novel ILs. rsc.org
The synthesis of an this compound-derived ionic liquid would typically involve a neutralization reaction. Choline (B1196258) dihydrogen phosphate, for example, is synthesized by neutralizing choline hydroxide (B78521) with phosphoric acid. rsc.org A similar approach could be employed by reacting this compound (an acid) with a suitable organic base (e.g., an organic ammonium (B1175870) or imidazolium (B1220033) hydroxide) to form the corresponding ionic liquid.
General Synthesis Scheme: Octyl-O-P(O)(OH)₂ (Acid) + Base → [Cation]⁺[Octyl-O-P(O)(OH)O]⁻ (Ionic Liquid) + H₂O
The resulting ionic liquid, containing the this compound anion, could be characterized by its thermal stability, viscosity, and conductivity. Such ILs have potential applications as components in polymer electrolytes, as functional additives in coatings, or as specialized solvents for material processing. researchgate.netnih.gov The combination of the phosphate group and the octyl chain could impart unique solubility and interfacial properties.
Tribological Applications and Lubricant Formulations
Phosphate esters have a long history of use as anti-wear and extreme-pressure additives in lubricant formulations. researchgate.net While specific data on this compound is limited, the performance of trialkyl and triaryl phosphates provides insight into its potential role.
These additives function by reacting with metal surfaces under the high temperature and pressure conditions found at asperity contacts (boundary lubrication). researchgate.netpsgraw.com This reaction forms a protective, sacrificial film, often described as a glassy iron polyphosphate layer. researchgate.net This film is more easily sheared than the underlying metal, thereby preventing direct metal-to-metal contact, which reduces friction and wear. researchgate.net Phosphorus-containing compounds are key components in lubricant compositions designed to provide robust anti-wear and reduced pitting performance. google.com The family of phosphate esters, thiophosphates, and metal thiophosphates have been extensively used as lubricant additives for over half a century. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Calcium Carbonate |
| 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP) |
| Octadecyl dihydrogen phosphate |
| Hydroxyethyl (B10761427) methacrylate (B99206) (HEMA)-phosphate |
| Choline dihydrogen phosphate |
| Choline hydroxide |
| Phosphoric acid |
| Trialkyl phosphates |
Biological and Biomedical Research Investigations
General Biological Activities and Biointeractions
Octyl dihydrogen phosphate (B84403) is a member of a class of compounds known as fatty alcohol phosphates (FAPs), which are recognized as a minimal pharmacophore required to interact with lysophosphatidic acid (LPA) receptors. acs.orgacs.org These organophosphate compounds consist of a polar phosphate headgroup and a hydrophobic alkyl tail, allowing them to engage with specific biological targets. acs.org Research has demonstrated that FAPs, including those with varying alkyl chain lengths, exhibit significant biological activity, primarily as modulators of LPA signaling pathways. acs.orgresearchgate.net
The interaction of FAPs with LPA receptors is subtype-selective, meaning they can act as either agonists (activators) or antagonists (inhibitors) depending on the specific receptor and the length of the alkyl chain. acs.orgresearchgate.net For instance, FAPs with shorter saturated hydrocarbon chains, such as octyl dihydrogen phosphate (FAP-8), and longer chains like decyl- (FAP-10) and dodecyl- (FAP-12) dihydrogen phosphate, have been pharmacologically characterized to determine their effects on different LPA receptor subtypes (LPA₁, LPA₂, and LPA₃). researchgate.net Beyond their interaction with cell-surface LPA receptors, FAPs have also been shown to activate the nuclear receptor PPARγ (peroxisome proliferator-activated receptor gamma) and inhibit autotaxin, the enzyme responsible for producing LPA in biological fluids. acs.orgacs.org
Interactions with Biomolecules and Cellular Systems
The study of integral membrane proteins is often challenging due to their hydrophobic nature and low expression levels in vivo. A critical step in their purification and characterization is solubilization, which involves extracting the proteins from their native lipid bilayer environment using detergents. sigmaaldrich.com Detergents are amphipathic molecules, possessing both a hydrophilic head and a hydrophobic tail, which allows them to disrupt the lipid membrane and form micelles around the membrane protein, thereby keeping it soluble in an aqueous solution. sigmaaldrich.commdpi.com
While specific studies detailing the use of this compound as a primary detergent for membrane protein crystallization are not prevalent, its molecular structure is analogous to that of other successful solubilizing agents. Non-ionic detergents with an octyl tail, such as n-Octyl-β-D-glucopyranoside (OG), are frequently used for the structural analysis of outer membrane proteins. nih.gov The effectiveness of a detergent is linked to its ability to break lipid-lipid and lipid-protein interactions while maintaining the protein's native conformation. scispace.com The combination of an octyl hydrophobic tail and a charged phosphate headgroup in this compound provides the necessary amphipathicity for such interactions. Furthermore, research has shown that additives like alkylamines can enhance the solubilization of membrane proteins by detergents, suggesting that the chemical properties of alkyl compounds are relevant to this process. nih.gov The immobilization of vesicles containing membrane proteins on octyl derivatives of gels has also been used as a method to study the function of transporters in a controlled environment. nih.gov
Alkyl phosphates are fundamental to biology, as the backbones of DNA and RNA are polymers linked by phosphodiester bonds. wikipedia.org The stability and conformation of these genetic polymers are therefore intrinsically linked to the chemistry of the phosphate group. While free this compound is not typically used as an external agent to modulate nucleic acid stability, research into the effects of modifying the phosphate backbone provides insight into its importance.
The introduction of alkyl groups directly onto the internucleotide phosphate groups of DNA, forming alkyl phosphotriesters, can significantly impact nucleic acid stability and function. These phosphotriester adducts are known to be persistent in mammalian tissues as they are poorly repaired. mdpi.com The stability of these modified linkages is highly dependent on the nature of the alkyl group. nih.gov For example, a methyl phosphotriester is highly stable, whereas a hydroxyethyl (B10761427) phosphotriester is extremely unstable and leads to single-strand breaks in the DNA backbone. nih.gov Furthermore, the stereochemistry of the alkyl phosphotriester lesion affects its interaction with cellular machinery; lesions in one configuration (Sₚ) are more easily bypassed by RNA polymerases during transcription than those in the alternative (Rₚ) configuration. mdpi.com Studies on synthetic genetic polymers with uncharged backbones, such as alkyl-phosphonate nucleic acids, further underscore the dominant influence of the native polyanionic phosphodiester backbone on the physicochemical properties and stability of nucleic acids. nih.gov
As an amphiphilic molecule, this compound has the potential to interact with and influence the structure and permeability of biological membranes. The interaction of surfactants with lipid bilayers is a well-studied phenomenon. At low concentrations, detergent monomers can insert themselves into the membrane. researchgate.net As the concentration increases, these molecules can cause significant disruption to the lipid packing, potentially increasing membrane permeability and leading to cell leakiness. researchgate.netnih.gov
Studies on organic salts with structures similar to this compound (i.e., containing both a charged headgroup and alkyl chains) have shown that their cytotoxicity is linked to their lipophilicity. nih.gov Hydrophobic side chains can increase the molecule's ability to penetrate the acyl chain core of the membrane, causing disruptive effects. nih.gov This penetration can alter the physical properties of the membrane, including its phase transition behavior. nih.gov Research using atomic force microscopy to observe the effect of octyl glucoside on supported lipid bilayers demonstrated that at concentrations above its critical micelle concentration, the detergent can provoke the complete and immediate desorption of the entire bilayer. researchgate.net These findings provide a model for how alkyl-phosphate compounds could perturb membrane integrity and influence permeability. Additionally, it has been hypothesized that the phosphate groups on cell membrane phospholipids (B1166683) could form phospho-ester bonds with external phosphate-containing molecules, suggesting a potential for covalent interaction with the cell surface. biorxiv.org
The most well-characterized biological targets of fatty alcohol phosphates (FAPs), including this compound, are the G-protein-coupled receptors (GPCRs) for lysophosphatidic acid (LPA). There are at least six subtypes of LPA receptors (LPA₁-LPA₆) that mediate a wide array of cellular responses, including cell proliferation, survival, migration, and cytoskeletal changes. nih.gov FAPs have been identified as subtype-selective ligands for these receptors. acs.org
Structure-activity relationship studies have shown that the length of the alkyl chain on the FAP molecule dictates its activity at each receptor subtype. For example, decyl- (FAP-10) and dodecyl- (FAP-12) dihydrogen phosphate were identified as specific agonists for the LPA₂ receptor, while also acting as antagonists at LPA₁ and LPA₃ receptors. acs.orgresearchgate.net The activation of LPA receptors triggers downstream signaling cascades through various heterotrimeric G-proteins, including Gα₁₂/₁₃, Gαq/₁₁, and Gαi/o, which in turn modulate pathways involving Rho, phospholipase C (PLC), and PI3K. nih.gov
In addition to LPA receptors, FAPs have been found to interact with other biological targets. They have been identified as activators of PPARγ, a nuclear receptor that plays a key role in lipid metabolism and inflammation. acs.org Another significant target is the enzyme autotaxin (ATX), a lysophospholipase D that is the primary producer of LPA in the bloodstream. Certain FAP analogues mimic LPA in their ability to inhibit autotaxin's activity. acs.org
| Compound | LPA₁ Activity | LPA₂ Activity | LPA₃ Activity |
|---|---|---|---|
| n-Decyl Dihydrogen Phosphate (FAP-10) | Antagonist | Agonist (EC₅₀ = 3.7 µM) | Antagonist |
| n-Dodecyl Dihydrogen Phosphate (FAP-12) | Antagonist | Agonist (EC₅₀ = 700 nM) | Antagonist |
| n-Tetradecyl Dihydrogen Phosphate (FAP-14) | Antagonist | Agonist | Antagonist |
EC₅₀ (Half maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response. Data compiled from multiple sources. acs.orgresearchgate.net
| Biological Target | Class | Observed Effect |
|---|---|---|
| LPA₁/LPA₃ Receptors | G-Protein-Coupled Receptor | Antagonism by C10-C14 FAPs |
| LPA₂ Receptor | G-Protein-Coupled Receptor | Agonism by C10-C14 FAPs |
| PPARγ | Nuclear Receptor | Activation |
| Autotaxin (ATX) | Enzyme (Lysophospholipase D) | Inhibition |
This table summarizes the known interactions of the fatty alcohol phosphate class of molecules. acs.orgacs.org
Formulation Science for Enhanced Delivery Systems
Alkyl phosphates, including this compound, are utilized in formulation science, particularly in cosmetic and pharmaceutical applications, due to their properties as surfactants and emulsifiers. google.comcosmileeurope.eu An emulsifier is a substance that stabilizes an emulsion, which is a mixture of two or more liquids that are normally immiscible, such as oil and water. cosmileeurope.eu The amphiphilic nature of alkyl phosphates, with their lipophilic alkyl tail and hydrophilic phosphate head, allows them to reduce the interfacial tension between oil and water phases, leading to the formation of stable emulsions. cosmileeurope.eu
These compounds are suitable for preparing both oil-in-water (O/W) and water-in-oil (W/O) emulsions. google.com This versatility is valuable in the formulation of creams, lotions, and other delivery vehicles for active pharmaceutical ingredients (APIs). The stability of these emulsions is often high, even when subjected to heat or the presence of electrolytes and acids. google.com In pharmaceutical and cosmetic formulations, alkyl phosphates can be used in concentrations ranging from 0.1% to 5% by weight. google.com The ability to create stable emulsions is critical for achieving the desired consistency, shelf-life, and bioavailability of a formulated product. The introduction of a phosphate monoester can significantly alter the pharmacokinetics of a drug, and developing robust methods for the phosphorylation of molecules is an area of active research for creating prodrugs and other delivery systems. nih.gov
Evaluation as Excipients in Pharmaceutical Formulations
While specific research focusing solely on this compound as a pharmaceutical excipient is limited, the broader class of alkyl phosphates is recognized for its versatile functions in drug delivery systems. These compounds, characterized by a phosphate head group and a hydrocarbon tail, exhibit surfactant properties that make them suitable for various formulation strategies. Their amphiphilic nature allows them to be used as emulsifiers, wetting agents, and stabilizers in cosmetic and pharmaceutical preparations. google.com
Long-chain alkyl phosphates are integral components in the development of advanced drug delivery vehicles such as liposomes and solid lipid nanoparticles. cir-safety.org These nanocarriers can encapsulate therapeutic agents, improving their stability, solubility, and bioavailability. The inclusion of phosphate-containing lipids can enhance the loading of hydrophilic drugs into these delivery systems and improve their in vivo performance. nih.gov For instance, the modification of a drug molecule with a lipid tail, a strategy known as lipid-drug conjugation, can significantly enhance its compatibility with lipid-based nanocarriers. nih.gov
In transdermal drug delivery, alkyl phosphates are investigated as chemical penetration enhancers. These molecules can reversibly disrupt the highly organized structure of the stratum corneum, the outermost layer of the skin, thereby facilitating the passage of drugs into the systemic circulation. rroij.commdpi.com The mechanism of action is thought to involve the fluidization of the intercellular lipids of the stratum corneum, which increases the permeability of the skin to therapeutic agents. mdpi.com The effectiveness of alkyl phosphates as penetration enhancers is related to their ability to interact with and disrupt the lipid bilayers of the skin. mdpi.com
Below is a table summarizing the potential applications of alkyl phosphates as excipients, which could be extrapolated to this compound.
| Formulation Type | Potential Role of Alkyl Phosphate | Mechanism of Action |
| Emulsions | Emulsifying Agent | Reduces interfacial tension between oil and water phases. |
| Liposomes/Nanoparticles | Component of the lipid bilayer | Enhances drug loading and stability of the nanocarrier. nih.gov |
| Transdermal Patches | Penetration Enhancer | Disrupts the lipid structure of the stratum corneum to increase drug permeation. mdpi.com |
Exploration in Adjuvant Systems for Immunological Research
Adjuvants are substances that, when co-administered with an antigen, enhance the immune response. cdc.gov While research specifically on this compound as an adjuvant is not widely published, synthetic lipid adjuvants containing phosphate groups have been a significant area of investigation in vaccine development. A prominent example is Monophosphoryl Lipid A (MPLA), a derivative of the lipid A component of lipopolysaccharide found in the outer membrane of Gram-negative bacteria. creative-diagnostics.comnih.gov MPLA is a potent immunostimulant that activates the immune system through Toll-like receptor 4 (TLR4). creative-diagnostics.comnih.gov
The amphiphilic nature of molecules like this compound is a key characteristic of many modern adjuvants. rsc.org Adjuvant systems often utilize particulate delivery vehicles such as liposomes or emulsions, where amphiphilic molecules are crucial for their formation and stability. nih.gov These systems can enhance the delivery of antigens to antigen-presenting cells (APCs) and stimulate a more robust and durable immune response. nih.gov
Synthetic adjuvants are being developed to offer improved safety and to tailor the immune response towards a desired outcome (e.g., Th1 or Th2 response). avantiresearch.com The combination of immunostimulatory molecules with delivery systems, such as liposomes, is a common strategy. nih.gov For example, liposome-based adjuvants can be formulated with various lipids and immunostimulators to optimize their effectiveness for a specific vaccine. nih.gov
The table below outlines different types of adjuvants and the potential role of amphiphilic phosphate compounds.
| Adjuvant Type | Description | Potential Role of Amphiphilic Phosphates |
| Aluminum Salts (e.g., Aluminum Phosphate) | Mineral salts that form a depot for the antigen and stimulate the immune system. cdc.govnih.gov | While not a direct component, the principle of using phosphates to modulate immune responses is established. |
| Oil-in-Water Emulsions (e.g., MF59) | Squalene oil droplets stabilized by surfactants in an aqueous phase. | Amphiphilic phosphates could potentially act as stabilizers in such emulsions. |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate antigens and immunostimulators. nih.gov | As structural components of the liposomal bilayer, enhancing stability and antigen presentation. rsc.org |
| Synthetic TLR Agonists (e.g., MPLA) | Synthetic molecules that activate specific immune pathways. creative-diagnostics.comnih.gov | The phosphate group is a key functional moiety for the immunostimulatory activity of MPLA. nih.gov |
Biotechnological Applications
In the field of biotechnology, phosphate esters and alkyl phosphates have been explored for their roles in biocatalysis and enzyme immobilization. The immobilization of enzymes onto solid supports is a critical technique for their application in industrial processes, as it enhances their stability, allows for their reuse, and simplifies product purification. nih.govnih.gov
One method of enzyme immobilization involves the use of supports with hydrophobic surfaces, where enzymes are adsorbed through hydrophobic interactions. Alkyl-functionalized supports can be used for this purpose. Furthermore, the treatment of immobilized enzymes with metallic phosphate salts has been shown to significantly improve their stability in some cases. nih.gov
Phosphate esters also play a role in the stabilization of nanoparticles, which can act as inorganic biocatalysts. For example, iron oxide nanoparticles have been shown to catalyze the hydrolysis of phosphate esters, mimicking the function of enzymes like phosphatases. nih.gov The surface properties of such nanoparticles can be modified with surfactants, including those with phosphate headgroups, to enhance their stability and catalytic activity. mdpi.com
The table below summarizes potential biotechnological applications of alkyl phosphates.
| Application | Description | Potential Role of Alkyl Phosphates |
| Enzyme Immobilization | The attachment of enzymes to a solid support to improve stability and reusability. nih.govnih.gov | As a component of the support material or as a treatment to enhance the stability of the immobilized enzyme. nih.gov |
| Biocatalysis | The use of enzymes or other biological catalysts to perform chemical transformations. nih.gov | As components of reaction media (e.g., surfactants in microemulsions) to enhance substrate solubility and enzyme activity. |
| Nanoparticle Stabilization | The use of surfactants to prevent the aggregation of nanoparticles. mdpi.com | As stabilizing agents for inorganic nanoparticles that may be used as biocatalyst mimics. nih.gov |
Environmental Behavior and Sustainability Studies
Biodegradation Pathways and Kinetics of Octyl Dihydrogen Phosphate (B84403)
Biodegradation is a primary mechanism for the removal of organic compounds from the environment. The structure of octyl dihydrogen phosphate, with its alkyl chain and phosphate group, suggests susceptibility to microbial attack.
For this compound, the initial step in biodegradation is likely the cleavage of the ester linkage between the octyl group and the phosphate moiety. This would result in the formation of 1-octanol (B28484) and phosphoric acid. Subsequently, the 1-octanol can be further degraded by microorganisms through oxidation to octanoic acid and then via β-oxidation to smaller molecules that can enter central metabolic pathways. Phosphoric acid, being a nutrient, would be readily assimilated by microorganisms.
Studies on other organophosphates have identified various bacterial and fungal strains capable of their degradation. For instance, genera such as Flavobacterium, Bacillus, Alcaligenes, and Pseudomonas have been implicated in the degradation of OPEs in sewage sludge. It is plausible that similar microbial communities would be involved in the breakdown of this compound.
The biodegradability of organophosphate esters can vary significantly depending on their chemical structure, such as the nature of the alkyl or aryl substituents. Generally, simpler alkyl phosphates tend to be more readily biodegradable than more complex or halogenated structures.
The table below presents a comparison of the biodegradability of various organophosphate esters, providing a context for the expected biodegradability of this compound. Given its linear alkyl chain, it is anticipated to have a moderate to high biodegradability compared to more sterically hindered or halogenated OPEs.
| Organophosphate Ester | Structure | Biodegradation Half-life (t½) in Sediment (days) | Reference Compound Type |
|---|---|---|---|
| Tris(2-chloroethyl) phosphate (TCEP) | Chlorinated Alkyl Phosphate | 38.0 - 77.0 (abiotic), 28.1 - 46.8 (biotic) | Halogenated OPE |
| Tributyl phosphate (TBP) | Alkyl Phosphate | 23.3 - 48.5 (abiotic), 16.8 - 34.2 (biotic) | Short-chain Alkyl OPE |
| Triphenyl phosphate (TPhP) | Aryl Phosphate | 25.1 - 56.4 (abiotic), 18.9 - 40.1 (biotic) | Aryl OPE |
| Cresyl diphenyl phosphate (CDP) | Aryl Phosphate | Degradation constant of 0.943 d⁻¹ in anaerobic sludge mdpi.com | Aryl OPE |
Data for TCEP, TBP, and TPhP are generalized from studies on coastal sediments and highlight the enhancement of degradation by microbial assemblages.
Environmental Fate and Transport in Various Media (Water, Soil)
The movement and distribution of this compound in the environment are influenced by its physical and chemical properties, as well as the characteristics of the environmental media.
As an organophosphate, this compound is expected to exhibit significant sorption to soil and sediment particles. The phosphate moiety can interact strongly with mineral surfaces, particularly those rich in iron and aluminum oxides, through ligand exchange reactions. The octyl group, being hydrophobic, can also contribute to sorption to organic matter within the soil and sediment.
The sorption of phosphate and related compounds is a well-documented phenomenon that reduces their mobility in the environment. Studies on glyphosate, another organophosphorus compound, have shown that its sorption is influenced by soil pH and phosphorus content, with competition for sorption sites observed. It is likely that this compound would exhibit similar competitive sorption behavior.
The strength of sorption is a critical factor in determining the concentration of the compound that remains in the aqueous phase and is available for transport and biodegradation. Strong sorption can lead to the accumulation of the compound in sediments and sludge.
The mobility of this compound in soil and its potential to leach into groundwater are inversely related to its sorption characteristics. Due to the expected strong sorption to soil particles, the mobility of this compound is predicted to be low.
Compounds that are strongly adsorbed are generally not leached to a significant degree. The potential for leaching is also influenced by soil type, with sandy soils having lower sorption capacity and higher potential for leaching compared to clay soils rich in organic matter and metal oxides. While specific data on the leaching of this compound is not available, the general behavior of organophosphates suggests a low leaching potential under most environmental conditions.
Advanced Degradation Processes
In situations where biodegradation is slow or incomplete, advanced degradation processes can be employed for the removal of persistent organic pollutants from water. Advanced Oxidation Processes (AOPs) are a prominent group of such technologies that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize organic contaminants. wikipedia.orgmembranechemicals.com
Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light in various combinations (e.g., UV/H₂O₂, O₃/H₂O₂). wikipedia.orgnih.gov These processes have been shown to be effective in degrading a range of organophosphate esters. nih.gov The hydroxyl radicals attack the organic molecule non-selectively, leading to its fragmentation and eventual mineralization to carbon dioxide, water, and inorganic phosphate. wikipedia.orgmembranechemicals.com
The table below summarizes the second-order rate constants for the reaction of hydroxyl radicals with several tri-alkyl phosphates, illustrating the efficacy of AOPs for this class of compounds.
| Tri-Alkyl Phosphate | Second-Order Rate Constant with •OH (kOH) (M-1s-1) | Reference Compound Type |
|---|---|---|
| Tris(2-butoxyethyl) phosphate (TBEP) | 1.03 × 1010nih.gov | Non-halogenated |
| Tributyl phosphate (TBP) | 6.40 × 109nih.gov | Non-halogenated |
| Tris(2-chloroethyl) phosphate (TCEP) | 5.60 × 108nih.gov | Halogenated |
| Tris(2-chloroisopropyl) phosphate (TCPP) | 1.98 × 108nih.gov | Halogenated |
Given the high reactivity of hydroxyl radicals, it is expected that AOPs would also be effective in degrading this compound in aqueous solutions.
Photodegradation Mechanisms
The degradation of organophosphorus pesticides, for example, can occur through photolysis, although it is often a slower process compared to biodegradation and chemical hydrolysis under typical environmental conditions. For some organophosphates, photodegradation is enhanced in the presence of photocatalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO), which can generate highly reactive hydroxyl radicals that attack the organic molecule. mdpi.comamanote.com The degradation process for alkyl phosphate esters can be initiated by the photoejection of an electron from the excited molecule. mdpi.com
For related compounds like phosphonates, UV light conversion is a notable degradation pathway, a process that is significantly enhanced by the presence of iron. nih.gov While orthophosphates are the primary degradation products, aminomethylphosphonic acid (AMPA) can also be formed as a byproduct. nih.gov The specific byproducts of this compound photodegradation would need to be determined through dedicated studies.
Chemical and Catalytic Degradation Pathways
The chemical stability and degradation pathways of this compound are critical to understanding its persistence in the environment. Organophosphates, in general, are susceptible to hydrolysis, which breaks the ester bonds. The rate of hydrolysis for phosphate esters is pH-dependent. Monoanions of phosphate esters are generally more reactive to hydrolysis than the dianions, except for esters with very effective leaving groups. nih.gov
The hydrolysis of alkyl phosphate monoester monoanions is proposed to proceed through a pre-equilibrium proton transfer from the phosphoryl group to the ester oxygen, followed by the rate-limiting cleavage of the P-O bond. nih.gov This process can be catalyzed by acids or bases.
Catalytic degradation offers another pathway for the breakdown of organophosphates. Metal-organic frameworks (MOFs), such as the zinc-based MFU-4l, have shown high efficiency in hydrolyzing organophosphorus nerve agents and their simulants. acs.org These catalysts mimic the active sites of enzymes that can hydrolyze phosphate esters. acs.org Additionally, various microbial enzymes, including phosphotriesterases (PTEs), are capable of catalytically hydrolyzing organophosphates by breaking the phosphoester bonds. nih.gov While these studies focus on more complex organophosphates, the fundamental chemistry suggests that similar catalytic approaches could be effective for this compound.
Ecotoxicological Assessments and Environmental Risk Analysis
The ecotoxicological profile of this compound is essential for a comprehensive environmental risk assessment. Data on this specific compound is scarce, but studies on other alkyl and aryl phosphate esters provide a basis for estimating its potential environmental impact.
Impact on Aquatic Organisms
The impact of phosphate esters on aquatic life can be varied. While phosphates are essential nutrients, excessive concentrations can lead to eutrophication in freshwater bodies. However, the toxicity of the organophosphate ester itself is a separate concern. Studies on a range of alkyl-aryl phosphate esters have shown acute toxicity to freshwater fish, with 96-hour LC50 values ranging from less than 0.3 to over 72 mg/L, depending on the specific compound and fish species. oup.com
Chlorinated organophosphate esters are often found to be more cytotoxic than alkyl and aryl organophosphate esters. mdpi.com Some organophosphate esters have been shown to cause adverse effects in fish, such as delayed gonadal development and growth inhibition in zebrafish. mdpi.com
Below is a table summarizing the aquatic toxicity of several phosphate esters, which may serve as analogs for assessing the potential risk of this compound.
| Phosphate Ester | Test Organism | Endpoint | Concentration (mg/L) | Reference |
|---|---|---|---|---|
| Fyrquel GT | Rainbow trout | 96-h LC50 | < 0.3 - > 72 | oup.com |
| Kronitex 200 | Fathead minnows | 96-h LC50 | < 0.3 - > 72 | oup.com |
| Phosflex 31P | Channel catfish | 96-h LC50 | < 0.3 - > 72 | oup.com |
| Pydraul 50E | Bluegills | 96-h LC50 | < 0.3 - > 72 | oup.com |
| Santicizer 148 | Fathead minnows | 90-d partial life-cycle | 0.38 - 0.75 (adverse effects) | oup.com |
This table presents data for various alkyl-aryl phosphate esters and should be used for comparative purposes only, as direct aquatic toxicity data for this compound is not available.
Effects on Soil Microorganisms and Plant Growth
Studies on the long-term application of phosphate fertilizers have shown that they can alter the composition and diversity of soil microbial communities. nih.govmdpi.com For instance, high phosphate concentrations can lead to shifts in the dominant bacterial and fungal phyla. nih.govplos.org Some research indicates that phosphate additions can increase microbial biomass, while others have observed a decrease in microbial diversity with high levels of phosphate fertilization. plos.orgfrontiersin.org Phosphate-solubilizing microorganisms play a crucial role in making phosphorus available to plants from less soluble forms. mdpi.com
The direct effect of this compound on specific soil microbial populations and their functions remains uninvestigated. Similarly, while the phosphate component is a nutrient, the potential phytotoxicity of the intact molecule or its degradation products is unknown. Studies on other organophosphates have shown that they can be taken up by plants and, in some cases, exhibit phytotoxic effects. mdpi.com
Strategies for Sustainable Management and Recycling of this compound-Containing Materials
The sustainable management of industrial chemicals extends to their end-of-life phase. For materials containing this compound, such as certain polymers or industrial fluids, developing effective recycling and waste management strategies is crucial.
One approach is the chemical recycling of phosphorus-containing plastics. This can involve processes like glycolysis, alcoholysis, or hydrolysis to break down the polymer and separate the organophosphate additives. researchgate.net For instance, switchable hydrophilicity solvents have been explored for the efficient separation of organophosphates from polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) plastics, allowing for the recovery of both the polymer and the phosphate compound in high purity.
Another key aspect of sustainability is the recovery and recycling of phosphorus itself from various waste streams. rsc.org Industrial and municipal wastewater can be significant sources of phosphorus. Technologies for phosphorus recovery include chemical precipitation, enhanced biological phosphorus removal (EBPR), and extraction from sewage sludge ash. rsc.orgresearchgate.net The recovered phosphorus can then be used to produce new phosphorus-containing chemicals, contributing to a circular economy. rsc.org
For industrial waste containing this compound, management practices could include:
Source Reduction: Optimizing industrial processes to minimize the use and waste of the compound.
Chemical Recovery: Implementing separation technologies to recover this compound from waste streams for reuse.
Advanced Oxidation Processes: Utilizing methods like ozonation or UV/H₂O₂ treatment to degrade the compound in wastewater before discharge. nih.gov
Adsorption: Using materials like activated carbon or natural minerals to remove the compound from aqueous solutions. mdpi.com
The development of integrated waste management systems that combine these strategies will be essential for the sustainable use of this compound and similar compounds. bohrium.comresearchgate.net
Q & A
Basic: What are the established synthesis routes for Octyl dihydrogen phosphate, and how can purity be optimized for research applications?
This compound is typically synthesized via esterification of phosphoric acid with 1-octanol under controlled acidic conditions. Purification methods include solvent extraction, recrystallization, or column chromatography to remove unreacted precursors and byproducts. Techniques like thin-layer chromatography (TLC) or HPLC can monitor purity . For high-purity grades (>98%), repeated crystallization in non-polar solvents (e.g., hexane) is recommended.
Basic: Which analytical techniques are critical for characterizing this compound's structural and physicochemical properties?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm esterification and identify impurities.
- FTIR for detecting P=O (1230–1250 cm⁻¹) and P–O–C (1050–950 cm⁻¹) bonds.
- Mass spectrometry (HRMS) for molecular ion validation (C₈H₁₉O₄P, [M-H]⁻ at m/z 210.1).
- Thermogravimetric analysis (TGA) to assess thermal stability .
Advanced: How can this compound be integrated into experimental designs studying metal ion chelation or organic phase interactions?
Use factorial design to evaluate variables like pH, concentration, and solvent polarity. For chelation studies, conduct titration experiments with UV-Vis spectroscopy or isothermal titration calorimetry (ITC). In biphasic systems, measure partition coefficients (LogP) using octanol-water assays . Response surface methodology (RSM) can optimize conditions for maximum interaction efficiency .
Advanced: How should researchers resolve discrepancies in reported solubility data for this compound across solvents?
Systematically test solubility in aprotic (e.g., DMSO, THF) and protic (e.g., ethanol, water) solvents under controlled humidity and temperature. Compare results with computational solubility predictions (e.g., COSMO-RS). Validate findings via peer-reviewed reproducibility studies, noting solvent grade and measurement protocols .
Advanced: What methodologies are recommended for toxicological profiling of this compound in environmental systems?
Follow OECD guidelines for acute toxicity assays (e.g., Daphnia magna EC₅₀) and biodegradation studies (e.g., OECD 301F). Use LC-MS/MS to track degradation metabolites. For human health risk assessment, employ in vitro models (e.g., HepG2 cells) to study cytotoxicity and oxidative stress markers .
Basic: What storage conditions prevent degradation of this compound in long-term studies?
Store in airtight, amber glass containers under inert gas (N₂ or Ar) at 4°C. Avoid moisture and light exposure. Regularly validate stability via HPLC or ³¹P NMR. Desiccants like silica gel can mitigate hydrolysis .
Advanced: What role does this compound play in surfactant or catalyst design, and how is performance quantified?
As an anionic surfactant, its critical micelle concentration (CMC) can be measured via surface tension assays. In catalysis, evaluate efficiency in esterification or hydrolysis reactions using turnover frequency (TOF) calculations. Synchrotron X-ray scattering can characterize micelle nanostructures .
Advanced: What experimental approaches elucidate interactions between this compound and biomolecules like proteins?
- Fluorescence quenching to study binding affinity with serum albumin.
- Molecular docking simulations (AutoDock Vina) to predict binding sites.
- Circular dichroism (CD) to assess conformational changes in enzymes .
Advanced: Which models assess the environmental persistence of this compound in aquatic systems?
Apply EPI Suite for biodegradability predictions. Conduct microcosm studies with sediment-water systems, tracking half-life via ³¹P NMR. Compare with structurally similar organophosphates (e.g., methyl parathion) to infer degradation pathways .
Advanced: How can response surface methodology (RSM) optimize this compound in multi-component formulations?
Design a central composite design (CCD) with factors like pH, temperature, and co-solvent ratio. Use ANOVA to identify significant interactions. For example, in emulsion formulations, optimize droplet size (DLS) and zeta potential for stability .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
